Enhanced Lipophilicity vs. 6-Ethylpyrimidin-4-ol: LogP Comparison (Computed)
6-Cyclobutylpyrimidin-4-ol exhibits a significantly higher computed lipophilicity (LogP = 1.70) compared to the 6-ethyl analog (XLogP3-AA = 0.1) [1][2]. This difference indicates the cyclobutyl-substituted compound is predicted to be >30 times more lipophilic, a property that governs membrane permeability, plasma protein binding, and hydrophobic target engagement in drug discovery.
| Evidence Dimension | Lipophilicity (LogP/XLogP3-AA) |
|---|---|
| Target Compound Data | LogP = 1.70 (JChem) |
| Comparator Or Baseline | 6-Ethylpyrimidin-4-ol: XLogP3-AA = 0.1 |
| Quantified Difference | ΔLogP ≈ +1.6 (≈30-40 fold increase in partition coefficient) |
| Conditions | Computed values: JChem (ChemBase) vs. PubChem XLogP3 3.0 |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability, potentially improving intracellular target access in cell-based assays compared to less lipophilic analogs.
- [1] ChemBase. 6-Cyclobutylpyrimidin-4-ol – Computed Properties. LogP: 1.696. Available at: http://www.chembase.cn/molecule-244255.html View Source
- [2] PubChem. 6-Ethylpyrimidin-4-ol – Computed Properties. XLogP3-AA: 0.1. PubChem CID 135407688. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/124703-78-2 View Source
